molecular formula C12H15ClFNO2 B1390780 (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217605-68-9

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1390780
CAS RN: 1217605-68-9
M. Wt: 259.7 g/mol
InChI Key: OVAOHJJHEPEUGP-YDALLXLXSA-N
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Description

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (FBPC) is an important organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolidine family of compounds and is composed of a pyrrolidine ring, a carboxylic acid group, and a fluorobenzyl group. FBPC is a white solid that is soluble in water and is typically used in the form of its hydrochloride salt. This compound has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and its use in lab experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of related compounds like tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid has been achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, yielding complexes with various structural properties (Yin, Wang, Ma, & Wang, 2004).

  • Structural Analysis : The crystal structures of related compounds, such as tri(o-fluorobenzyl)tin esters of pyridinecarboxylic acid, have been determined, providing insights into their molecular geometry and interactions (Yin, Wang, Ma, & Wang, 2004).

  • Chiral Auxiliary Development : New fluorine-containing chiral auxiliaries based on pyrrolidine carboxamide have been synthesized for use in asymmetric synthesis of amino acids, demonstrating the efficiency of these complexes in reaction rates and stereoselectivities (Saghyan et al., 2010).

Applications in Molecular Design and Biochemical Studies

  • Neuraminidase Inhibition : Compounds containing pyrrolidine cores, such as those related to (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been identified as potent inhibitors of influenza neuraminidase, showcasing their potential in antiviral drug design (Wang et al., 2001).

  • Antimicrobial and Cytotoxic Activities : Derivatives with pendant arms, including those resembling the structure of this compound, have shown significant antimicrobial effects and cytotoxic activities, useful in studying bacterial interactions and cancer therapies (Öztürk et al., 2019).

Biochemical and Pharmacological Studies

  • Prostate Cancer Imaging : Derivatives of pyridine-3-carboxylic acid, structurally related to this compound, have been synthesized and evaluated as imaging agents for prostate cancer, highlighting their potential in diagnostic applications (Chen et al., 2011).

  • Antihypertensive Properties : Similar compounds, such as 5-amino-2-pyridinecarboxylic acid derivatives, have been explored for their antihypertensive activities, indicating potential therapeutic uses in cardiovascular diseases (Finch et al., 1978).

Mechanism of Action

Target of Action

The compound, also known as Safinamide, is primarily targeted towards monoamine oxidase type B (MAO-B) in the brain . MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control and reward systems.

Mode of Action

Safinamide inhibits MAO-B, thereby preventing the breakdown of dopamine . This results in increased levels of dopamine in the brain, which can help to alleviate symptoms in conditions such as Parkinson’s disease, where dopamine levels are typically low .

Biochemical Pathways

By inhibiting MAO-B, Safinamide affects the dopamine metabolic pathway. Increased dopamine levels can enhance neuronal signaling in the nigrostriatal pathway, a brain circuit that is crucial for motor control .

Result of Action

The primary result of Safinamide’s action is an increase in dopamine levels in the brain. This can help to improve motor control and reduce motor fluctuations in patients with Parkinson’s disease .

Action Environment

Environmental factors such as diet, other medications, and overall health status can influence the action, efficacy, and stability of Safinamide. For instance, certain foods and medications can interact with MAO inhibitors, potentially leading to serious side effects .

properties

IUPAC Name

(2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOHJJHEPEUGP-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661585
Record name 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217605-68-9
Record name 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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